Furoate de diloxanide
Vue d'ensemble
Description
Le furoate de diloxanide est un médicament anti-protozoaire principalement utilisé dans le traitement des infections causées par Entamoeba histolytica, un protozoaire responsable de l'amibiase. C'est un amibicide luminal, ce qui signifie qu'il agit dans la lumière intestinale pour éliminer le protozoaire. Bien qu'il ne soit pas approuvé pour une utilisation aux États-Unis, il a été largement utilisé dans d'autres parties du monde pour son efficacité dans le traitement des porteurs asymptomatiques de l'infection .
Applications De Recherche Scientifique
Diloxanide furoate has several scientific research applications:
Mécanisme D'action
Target of Action
Diloxanide furoate is an anti-protozoal drug primarily used in the treatment of intestinal amebiasis caused by Entamoeba histolytica . This protozoan parasite is the compound’s primary target .
Mode of Action
It is known that diloxanide furoate acts as a luminal amebicide . It destroys the trophozoites of E. histolytica, which eventually form into cysts . These cysts are then excreted by individuals infected with asymptomatic amebiasis .
Biochemical Pathways
Diloxanide furoate is a prodrug, which means it is inactive until it is metabolized within the body . It is hydrolyzed in the gastrointestinal tract to produce diloxanide, the active ingredient .
Pharmacokinetics
Diloxanide furoate is slowly absorbed from the gastrointestinal tract . Once absorbed, it is hydrolyzed to furoic acid and diloxanide . Diloxanide then undergoes extensive glucuronidation, with 99% of diloxanide occurring as glucuronide and 1% as free diloxanide in the systemic circulation . The bioavailability of diloxanide is 90% . It is rapidly excreted as a glucuronide metabolite via the renal route (90%), and 10% is excreted in the feces as diloxanide .
Result of Action
The primary result of diloxanide furoate’s action is the destruction of E. histolytica trophozoites and the prevention of amoebic cyst formation . This leads to the elimination of the parasite from the body, thereby treating the infection .
Action Environment
The action of diloxanide furoate is largely confined to the gastrointestinal tract Factors such as the ph of the stomach and the presence of other substances in the gastrointestinal tract could potentially affect the hydrolysis of diloxanide furoate and the subsequent absorption of diloxanide .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Diloxanide furoate is a prodrug, which is hydrolyzed in the gastrointestinal tract to produce diloxanide, the active ingredient . . It interacts with the trophozoites of E. histolytica, leading to their destruction and eventual formation into cysts .
Cellular Effects
Diloxanide furoate primarily acts on the cells of the protozoan parasite, E. histolytica . It destroys the trophozoites of E. histolytica that eventually form into cysts . These cysts are then excreted by persons infected with asymptomatic amebiasis .
Molecular Mechanism
It is known that diloxanide may inhibit protein synthesis . It is also known that diloxanide furoate is hydrolyzed in the gastrointestinal tract to produce diloxanide, the active ingredient .
Temporal Effects in Laboratory Settings
It is known that diloxanide furoate is slowly absorbed from the gastrointestinal tract . The parent compound, diloxanide, is rapidly absorbed and has a bioavailability of approximately 90% .
Dosage Effects in Animal Models
Studies in New Zealand white rabbits given diloxanide furoate by oral intubation in doses of 120 or 300 mg per kg of body weight per day from the first day to the twenty-ninth day of pregnancy have shown no embryotoxic or teratogenic effects .
Metabolic Pathways
Diloxanide furoate is hydrolyzed to furoic acid and diloxanide in the gastrointestinal tract . Diloxanide then undergoes extensive glucuronidation, with 99% of diloxanide occurring as glucuronide and 1% as free diloxanide in the systemic circulation .
Transport and Distribution
Diloxanide furoate is slowly absorbed from the gastrointestinal tract . The parent compound, diloxanide, is rapidly absorbed and has a bioavailability of approximately 90% . About 90% of diloxanide is rapidly excreted in the urine as the glucuronide metabolite, and 10% is excreted in the feces as diloxanide .
Subcellular Localization
Diloxanide furoate primarily acts in the bowel lumen because it is poorly absorbed . It is a luminal amebicide, meaning it works within the intestines . After being hydrolyzed in the gastrointestinal tract to produce diloxanide, the active ingredient, it interacts with the cells of the protozoan parasite, E. histolytica .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le furoate de diloxanide est synthétisé par un processus en plusieurs étapes. Initialement, la 4-hydroxy-N-méthylaniline réagit avec du cyanure de sodium et de l'hydrate de chloral en présence d'une base pour former le composé intermédiaire. L'acide furoïque est ensuite préparé par l'oxydation à l'hypochlorite du furfuraldéhyde à basse température. La dernière étape consiste en la condensation du diloxanide avec le chlorure de furoyle pour former le this compound .
Méthodes de production industrielle : En milieu industriel, la synthèse du this compound suit des étapes similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le processus implique un contrôle strict de la température, du pH et du temps de réaction pour obtenir la qualité de produit souhaitée .
Analyse Des Réactions Chimiques
Types de réactions : Le furoate de diloxanide subit plusieurs types de réactions chimiques, notamment l'hydrolyse, l'oxydation et la substitution.
Réactifs et conditions courants :
Hydrolyse : Le this compound est hydrolysé dans le tube digestif pour produire du diloxanide, l'ingrédient actif.
Oxydation : Le composé peut subir des réactions d'oxydation, bien que les conditions et les réactifs spécifiques pour ces réactions soient moins souvent documentés.
Principaux produits formés : Le principal produit formé par l'hydrolyse du this compound est le diloxanide, qui est la forme active du médicament. D'autres réactions peuvent produire divers sous-produits en fonction des conditions et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
5. Mécanisme d'action
Le this compound est un promédicament qui est hydrolysé dans le tube digestif pour produire du diloxanide, l'ingrédient actif. Le mécanisme d'action exact n'est pas complètement compris, mais on pense qu'il inhibe la synthèse protéique dans le protozoaire, conduisant à la destruction des trophozoïtes d'Entamoeba histolytica. Les kystes formés par le protozoaire sont ensuite excrétés par les individus infectés .
Composés similaires :
Paromomycine : Un autre amibicide luminal utilisé pour traiter l'amibiase.
Iodoquinol : Utilisé de manière similaire au this compound pour traiter l'amibiase intestinale.
Métronidazole et Tinidazole : Ce sont des amibicides tissulaires utilisés pour traiter les formes invasives de l'amibiase.
Unicité du this compound : Le this compound est unique en son action spécifique dans la lumière intestinale et son efficacité dans le traitement des porteurs asymptomatiques d'Entamoeba histolytica. Contrairement aux amibicides tissulaires, il n'agit pas sur les formes extra-intestinales de l'infection, ce qui en fait une option de traitement spécialisée pour l'amibiase intestinale .
Comparaison Avec Des Composés Similaires
Paromomycin: Another luminal amebicide used to treat amoebiasis.
Iodoquinol: Used similarly to diloxanide furoate for treating intestinal amoebiasis.
Metronidazole and Tinidazole: These are tissue amoebicides used to treat invasive forms of amoebiasis.
Uniqueness of Diloxanide Furoate: Diloxanide furoate is unique in its specific action within the intestinal lumen and its effectiveness in treating asymptomatic carriers of Entamoeba histolytica. Unlike tissue amoebicides, it does not act on extraintestinal forms of the infection, making it a specialized treatment option for intestinal amoebiasis .
Propriétés
IUPAC Name |
[4-[(2,2-dichloroacetyl)-methylamino]phenyl] furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c1-17(13(18)12(15)16)9-4-6-10(7-5-9)21-14(19)11-3-2-8-20-11/h2-8,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYYDXJSHYEDGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(=O)C2=CC=CO2)C(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048999 | |
Record name | Diloxanide furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Diloxanide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015684 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855852 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Unknown. Diloxanide may inhibit protein synthesis. | |
Record name | Diloxanide furoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3736-81-0 | |
Record name | Diloxanide furoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3736-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diloxanide furoate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diloxanide furoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DILOXANIDE FUROATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759146 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diloxanide furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(dichloroacetyl)methylamino]phenyl 2-furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DILOXANIDE FUROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP4N72IW34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Diloxanide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015684 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of diloxanide furoate against Entamoeba histolytica?
A1: While the exact mechanism of action remains unclear, research suggests that diloxanide furoate primarily targets the luminal (intestinal) forms of Entamoeba histolytica. [] It is less effective against the tissue forms of the parasite. []
Q2: What is the molecular formula and weight of diloxanide furoate?
A2: The molecular formula of diloxanide furoate is C14H11Cl2NO4, and its molecular weight is 328.15 g/mol. []
Q3: Are there any spectroscopic data available for diloxanide furoate?
A3: Yes, several studies utilized various spectroscopic techniques to characterize diloxanide furoate:* PMR spectroscopy: A study employed proton nuclear magnetic resonance (PMR) spectroscopy to analyze diloxanide furoate in both pure form and tablets. The N-CH3 proton signal at δ = 3.23 was used for quantitative analysis. []* UV spectrophotometry: Research commonly uses ultraviolet (UV) spectrophotometry for quantitative analysis, leveraging specific wavelengths for detection and quantification. [, , , , ]
Q4: How does the presence of carbohydrates affect the stability of diloxanide furoate in solution?
A4: Research indicates that certain carbohydrates can impact diloxanide furoate stability, particularly in alkaline solutions. Sucrose and glucose, at room temperature, were found to negatively affect the stability. Conversely, fructose, lactose, and sorbitol exhibited minimal impact. []
Q5: Does the inclusion of cyclodextrins influence the stability of diloxanide furoate?
A5: Studies exploring diloxanide furoate complexation with cyclodextrins, specifically β-cyclodextrin (βCD), methyl-β-cyclodextrin (MβCD), and hydroxypropyl-β-cyclodextrin (HPβCD), showed varying results. While complexation with MβCD and HPβCD enhanced solubility, βCD formed an exclusion complex. []
Q6: What is the impact of light exposure on the stability of diloxanide furoate?
A6: Diloxanide furoate exhibits sensitivity to light. Studies demonstrated that exposure to UV-irradiation, artificial light, and sunlight leads to photodegradation. The degradation process typically follows first-order kinetics. [, ]
Q7: Are there any known photoprotective agents for diloxanide furoate solutions?
A7: Research has identified potential photoprotective agents for diloxanide furoate. Para-aminobenzoic acid (PABA) and ascorbic acid, as well as a commercially available beverage base containing sugars, buffers, stabilizers, and artificial colors (Tang®), demonstrated photoprotective effects when diloxanide furoate solutions were exposed to UV irradiation at 254 nm. []
Q8: What are some formulation strategies employed to improve the delivery of diloxanide furoate?
A8: Researchers have investigated various approaches to enhance diloxanide furoate delivery:* Colon-Targeted Tablets: Studies explored pH-sensitive polymers like Eudragit S100, Eudragit L 100, and cellulose acetate phthalate to design tablets that release diloxanide furoate in the colon for localized treatment. []* Alginate Microspheres: Alginate microspheres containing diloxanide furoate were developed for colon-specific drug delivery, aiming for targeted release at a pH mimicking that of the colon. []
Q9: What analytical methods are commonly employed for the analysis of diloxanide furoate?
A9: Several analytical techniques are used to characterize and quantify diloxanide furoate:* High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely employed for the simultaneous determination of diloxanide furoate in combination with other drugs like metronidazole, tinidazole, and ornidazole. [, , , , , , , , , ] * Thin-Layer Chromatography (TLC): High-performance thin-layer chromatography (HPTLC) offers a rapid and selective method for simultaneous determination of diloxanide furoate, often in combination with tinidazole. []* Spectrophotometry: UV spectrophotometry is employed for both single-component and multi-component analysis, utilizing specific wavelengths for detection and quantification. [, , , , ] * Derivative Spectrophotometry: Both first- and second-derivative spectrophotometric methods have been developed and validated for analyzing diloxanide furoate in pharmaceutical formulations. [, ]
Q10: What is the importance of analytical method validation in diloxanide furoate research?
A10: Method validation is critical in ensuring the accuracy, precision, and reliability of analytical results. Researchers meticulously validate analytical techniques for analyzing diloxanide furoate, encompassing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), robustness, and ruggedness, following ICH guidelines. [, , , , , , , , , , , , , ]
Q11: What is the significance of diloxanide furoate in treating asymptomatic Entamoeba histolytica infection?
A11: Diloxanide furoate plays a crucial role in treating asymptomatic carriers of Entamoeba histolytica cysts. While often asymptomatic, these individuals can still transmit the infection. [, , , ] Diloxanide furoate effectively targets the luminal parasitic forms, helping to break the cycle of transmission. [, ]
Q12: How does the treatment approach for amoebiasis differ for asymptomatic carriers versus those with invasive disease?
A12: Treatment strategies for amoebiasis vary depending on the clinical presentation:* Asymptomatic Carriers: The primary goal is to eliminate the parasite from the gut to prevent transmission. Diloxanide furoate is often the drug of choice in this scenario. [, , , ] * Invasive Amoebiasis (e.g., amoebic colitis, liver abscess): Treatment typically involves a systemic amoebicide like metronidazole to target both luminal and tissue parasites. Following this, diloxanide furoate may be administered to eradicate any remaining luminal parasites. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.